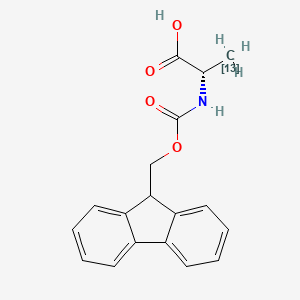

Fmoc-Ala-OH (3-13C)

Vue d'ensemble

Description

Fmoc-Ala-OH (3-13C) is a Fmoc-protected alanine derivative . It is potentially useful for proteomics studies and solid-phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of Fmoc-Ala-OH involves a reaction mixture that is cooled and acidified with 10% HCl to give a white solid . This solid is then filtered and washed with water several times, and dried to give the final product .Molecular Structure Analysis

The linear formula of Fmoc-Ala-OH (3-13C) is 13CH3CH (NH-Fmoc)CO2H . The molecular weight is 312.32 .Chemical Reactions Analysis

The reaction mixture used in the synthesis of Fmoc-Ala-OH is cooled and acidified with 10% HCl . This results in a white solid, which is then filtered and washed with water several times, and dried to give the final product .Physical And Chemical Properties Analysis

Fmoc-Ala-OH (3-13C) appears as a white to light yellow crystal powder . It has a molecular weight of 312.32 .Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-OH (3-13C) is frequently used in solid-phase peptide synthesis. For example, the Merrifield peptide synthesis, which uses Fmoc as the N-α-protecting group, involves the stepwise solid-phase synthesis of peptides, such as H-(Ala)6-Lys-OH, on a polyacrylamide gel resin. The Fmoc group's deprotection and its influence on the peptide's secondary structure, particularly in supporting β-sheet conformation, are critical aspects of this process (Larsen et al., 1993).

Study of Peptide Self-Assembly

Fmoc-Ala-OH (3-13C) is also vital in studying the self-assembly of peptides. In one instance, an Fmoc-conjugated alanine-lactic acid (Ala-Lac) sequence was found to self-assemble into nanostructures that gel in water, despite lacking the ability to form β-sheet-like amide–amide hydrogen bonding. This finding challenges the previously held belief that such bonding was crucial for the self-assembly of Fmoc-conjugated peptides (Eckes et al., 2014).

Formation of Side Products in Peptide Synthesis

The formation of Fmoc-β-Ala-OH as a side product during peptide synthesis is an important consideration. It has been identified as a common impurity in Fmoc-protected amino acid derivatives, often resulting from the Fmoc-OSu reagent used in the synthesis. This impurity can lead to significant reductions in yield and increased costs for purification (Obkircher et al., 2008).

Biomedical Applications

Fmoc-Ala-OH (3-13C) plays a role in the development of biomedical applications. For instance, the study of self-assembled structures formed by Fmoc-modified aliphatic amino acids, including Fmoc-Ala-OH,under various conditions like concentration and temperature, provides insights for designing self-assembled architectures with potential biomedical applications (Gour et al., 2021).

DNA Binding and Photonuclease Activity

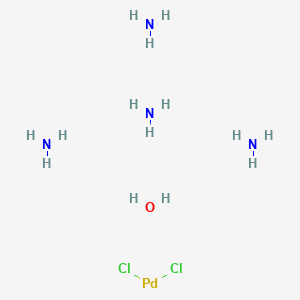

Fmoc-Ala-OH (3-13C) is also used in the synthesis of complexes with metal ions, such as cobalt(III) and nickel(II), which can bind to DNA. These complexes have been shown to exhibit photonuclease properties, making them useful in studies related to DNA interaction and potential therapeutic applications (Sudhamani et al., 2014).

Synthesis of Tyr(P)-Containing Peptides

Fmoc-Ala-OH (3-13C) is used in the synthesis of Tyr(P)-containing peptides. A method using t-butyl phosphate protection has been developed for synthesizing these peptides, demonstrating the versatility of Fmoc-Ala-OH in peptide synthesis (Perich & Reynolds, 2009).

Safety And Hazards

Orientations Futures

Fmoc-Ala-OH (3-13C) is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . It is expected to continue playing a significant role in these areas in the future .

Relevant Papers The papers retrieved provide valuable information on the synthesis, properties, and applications of Fmoc-Ala-OH (3-13C) .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-XEHHCZBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583960 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ala-OH (3-13C) | |

CAS RN |

201489-21-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3-~13~C)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)

![[(2S,4R)-4-tert-Butoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B1316248.png)